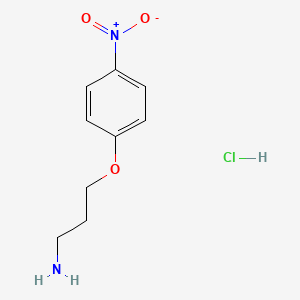
3-(4-Nitrophenoxy)-1-propanamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenoxy)-1-propanamine HCl is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitrophenoxy group attached to a propanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)-1-propanamine HCl typically involves the nucleophilic substitution reaction of 4-nitrophenol with 3-chloropropanamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of polymer-supported reagents can facilitate the separation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenoxy)-1-propanamine HCl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: The major product is 3-(4-Aminophenoxy)-1-propanamine.
Reduction: The major product is 3-(4-Aminophenoxy)-1-propanamine.
Substitution: The major products depend on the electrophile used, resulting in various substituted amine derivatives.
Applications De Recherche Scientifique
3-(4-Nitrophenoxy)-1-propanamine HCl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenoxy)-1-propanamine HCl involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The amine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenoxy)phenyl derivatives: These compounds share the nitrophenoxy group but differ in the attached functional groups.
4-Nitrophenyl chloroformate derivatives: These compounds have similar reactivity due to the presence of the nitrophenyl group.
4-(2-Nitrophenoxy)benzamide derivatives: These compounds have similar structural features and potential biological activities.
Uniqueness
3-(4-Nitrophenoxy)-1-propanamine HCl is unique due to the presence of both the nitrophenoxy and propanamine groups, which confer specific reactivity and biological activity
Propriétés
Numéro CAS |
100840-64-0 |
|---|---|
Formule moléculaire |
C9H13ClN2O3 |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
3-(4-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13;/h2-5H,1,6-7,10H2;1H |
Clé InChI |
BLCCRXVDPAKRKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



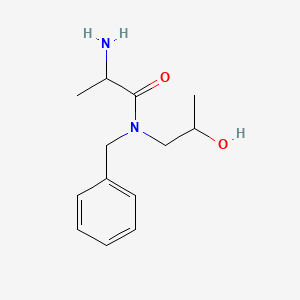
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
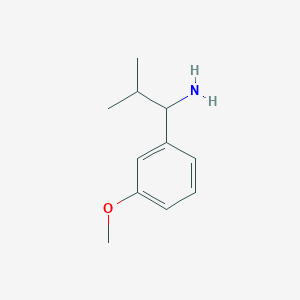
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
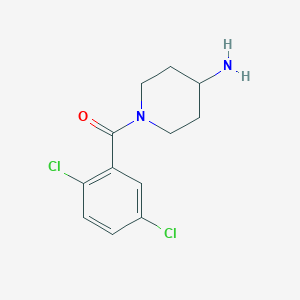

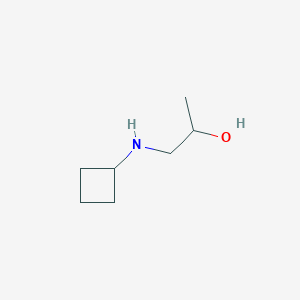
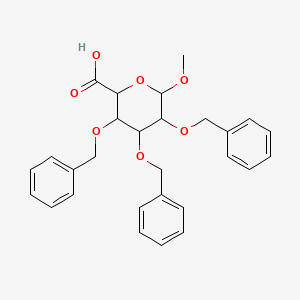

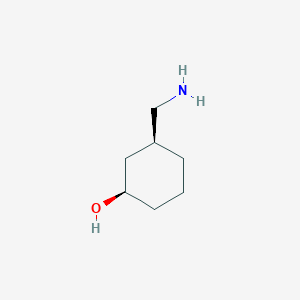

![5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)
